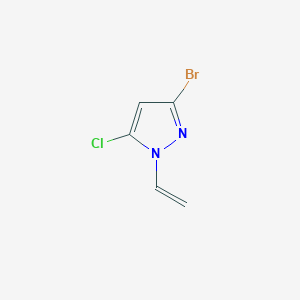

3-Bromo-5-chloro-1-ethenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

923036-01-5 |

|---|---|

Molecular Formula |

C5H4BrClN2 |

Molecular Weight |

207.45 g/mol |

IUPAC Name |

3-bromo-5-chloro-1-ethenylpyrazole |

InChI |

InChI=1S/C5H4BrClN2/c1-2-9-5(7)3-4(6)8-9/h2-3H,1H2 |

InChI Key |

MHDFUFFZDGOBBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C(=CC(=N1)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 1 Ethenyl 1h Pyrazole and Analogues

Strategies for Regioselective Halogenation of the Pyrazole (B372694) Ring

Achieving the desired 3-bromo-5-chloro substitution pattern on the pyrazole ring requires precise control over the regioselectivity of halogenation reactions. Several strategies have been developed to introduce halogen atoms at specific positions of the pyrazole nucleus.

Electrophilic Halogenation Protocols

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto aromatic and heteroaromatic rings, including pyrazoles. The regioselectivity of this reaction is highly dependent on the electronic properties of the pyrazole ring and the nature of the substituents already present. For an unsubstituted pyrazole, electrophilic attack typically occurs at the C-4 position due to its higher electron density. researchgate.netchemicalbook.com Therefore, to achieve substitution at the C-3 and C-5 positions, a multi-step approach is often necessary.

One common strategy involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), as the halogenating agents. chemicalbook.com The reaction can be carried out in various solvents, including carbon tetrachloride and water. chemicalbook.com To obtain a 3,5-dihalogenated pyrazole, one might start with a pyrazole that is already substituted at the C-4 position, thus directing the incoming electrophiles to the C-3 and C-5 positions. Alternatively, sequential halogenation can be employed, where one halogen is introduced, followed by the second. The order of introduction and the reaction conditions are critical for achieving the desired 3-bromo-5-chloro substitution pattern. For instance, bromination of a 5-chloropyrazole derivative or chlorination of a 3-bromopyrazole derivative could be explored. The choice of solvent and catalyst can also influence the regioselectivity. For example, the use of hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation of arenes and heterocycles under mild, catalyst-free conditions. organic-chemistry.org

| Substrate | Halogenating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-chloro-pyrazolo[1,5-a]pyrimidine | Bromine | Glacial Acetic Acid | Room Temperature, 1h | 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine | 82 | chemicalbook.com |

| 2-phenyl-2H-indazole | NBS (1.0 equiv.) | H2O/EtOH | - | 3-bromo-2-phenyl-2H-indazole | High | nih.gov |

| 2-phenyl-2H-indazole | NCS (1.0 equiv.) | H2O/EtOH | - | 3-chloro-2-phenyl-2H-indazole | High | nih.gov |

Halogenation via N-Substituted Pyrazole Anions

To circumvent the inherent preference for C-4 halogenation in neutral pyrazoles, a strategy involving the halogenation of N-substituted pyrazole anions can be employed. Deprotonation of an N-substituted pyrazole generates an anion where the electron density is redistributed, potentially altering the site of electrophilic attack. This approach can be particularly useful for directing halogenation to the C-5 position. researchgate.net

The choice of the N-substituent is crucial as it can influence the stability of the anion and the regiochemical outcome of the halogenation. Protective groups that can be easily removed after the halogenation step are often preferred. For example, the use of a removable protecting group on one of the nitrogen atoms can direct the halogenation to the desired position, after which the protecting group is cleaved to yield the N-H pyrazole. This method offers a powerful tool for achieving regioselective halogenation patterns that are not accessible through direct electrophilic substitution on the neutral pyrazole ring.

Dehydroxyhalogenation Routes for Halopyrazoles

One of the most effective and widely used methods for the synthesis of 3- and 5-halopyrazoles is the dehydroxyhalogenation of the corresponding hydroxypyrazoles (pyrazolones). researchgate.net Pyrazolones are readily accessible through the condensation of β-ketoesters with hydrazines. These precursors can then be converted to the desired halopyrazoles using various halogenating agents.

Reagents such as phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) are commonly employed for the conversion of hydroxypyrazoles to chloro- and bromopyrazoles, respectively. researchgate.net This transformation proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a halide ion. This method is particularly advantageous for the synthesis of 3,5-dihalopyrazoles, as pyrazole-3,5-diones can serve as precursors. A stepwise approach can be envisioned where a 3-hydroxy-5-bromopyrazole is treated with a chlorinating agent, or a 5-chloro-3-hydroxypyrazole is treated with a brominating agent to yield the target 3-bromo-5-chloropyrazole.

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| Pyrazolone | POX₃/Et₄NX | - | 3-Halopyrazole | Good to Excellent | acs.org |

| β-chloro carboxylic acids and hydrazines | 1. Condensation 2. Halogenation 3. Oxidation | - | 3-Halopyrazoles | Good to Excellent | acs.org |

Synthesis of the 1-Ethenyl Moiety in Pyrazole Systems

The introduction of a 1-ethenyl (vinyl) group onto the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved through either direct vinylation of a pre-formed dihalogenated pyrazole or by constructing the pyrazole ring on a 1-ethenylhydrazine precursor. More commonly, the vinyl group is introduced onto the nitrogen of an existing pyrazole ring.

Direct Vinylations of 1H-Pyrazoles

Direct N-vinylation of pyrazoles offers a straightforward route to 1-ethenylpyrazoles. Several methods have been developed to achieve this transformation. One of the earliest reported methods involves the reaction of a pyrazole with acetylene (B1199291) under high pressure. nih.gov A more convenient laboratory-scale method is the reaction of a pyrazole with vinyl acetate (B1210297) in the presence of a mercury(II) salt catalyst. nih.gov This reaction proceeds via a transvinylation mechanism and has been shown to be effective for a range of substituted pyrazoles. nih.gov More recently, copper-catalyzed N-vinylation methods using vinylsilanes have been developed, offering a milder and more versatile alternative. organic-chemistry.org The application of these methods to dihalogenated pyrazoles, such as 3-bromo-5-chloropyrazole, would provide a direct route to the target molecule.

| Pyrazole Substrate | Vinylation Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3,5-dimethylpyrazole | Acetylene | High Pressure | - | 3,5-dimethyl-1-vinylpyrazole | - | nih.gov |

| Pyrazole (with C-4 substituents) | Vinyl acetate | Mercuric(II) sulfate | Boiling | 1-vinylpyrazole | 70-86 | nih.gov |

| Amides and Azoles | Vinylsilane | CuF₂/DMAP | Room Temperature | N-vinyl products | High | organic-chemistry.org |

Dehydrohalogenation of 1-(2-Haloethyl)pyrazoles

A robust and widely applicable method for the synthesis of 1-ethenylpyrazoles is the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. nih.gov This two-step process involves the initial N-alkylation of a pyrazole with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), to form the corresponding 1-(2-haloethyl)pyrazole. The subsequent elimination of hydrogen halide is typically achieved by treatment with a base.

This method has been successfully applied to the synthesis of various substituted 1-vinylpyrazoles. For example, the reaction of 3,4,5-tribromopyrazole (B16341) with 1,2-dibromoethane followed by elimination of HBr afforded 3,4,5-tribromo-1-vinylpyrazole in good yield. nih.gov The choice of base and solvent is critical for the efficiency of the elimination step. Strong bases such as potassium hydroxide (B78521) in ethanol (B145695) are commonly used. Phase-transfer catalysis has also been employed for the dehydrochlorination of 1-(2-chloroethyl)pyrazoles in aqueous media, providing an environmentally friendly alternative. nih.gov This methodology is highly suitable for the synthesis of 3-Bromo-5-chloro-1-ethenyl-1H-pyrazole, starting from 3-bromo-5-chloropyrazole.

| Pyrazole Substrate | Alkylating Agent | Base/Conditions for Elimination | Product | Overall Yield (%) | Reference |

| Pyrazole | Dichloroethane (DCE) | Phase Transfer Catalysis (PTC), H₂O | 1-vinylpyrazole | 75-90 | nih.gov |

| 3,4,5-tribromopyrazole | 1,2-dibromoethane | Triethylamine | 3,4,5-tribromo-1-vinylpyrazole | 75 | nih.gov |

Fragmentation of Geminal Bis(1-pyrazolyl)alkanes

One established, albeit high-energy, method for the synthesis of 1-vinylpyrazoles involves the acid-catalyzed thermal fragmentation of geminal bis(1-pyrazolyl)alkanes. nih.govresearchgate.net This reaction proceeds by heating the bis(pyrazolyl)alkane precursor, typically synthesized from the reaction of a pyrazole with an acetal (B89532) or ketal, to temperatures around 200 °C in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov The mechanism involves the elimination of a pyrazole molecule, leading to the formation of the desired 1-vinylpyrazole and the parent pyrazole as a co-product. nih.gov

The viability of this method for producing this compound would be contingent on the thermal and acidic stability of the required precursor, geminal bis(3-bromo-5-chloro-1-pyrazolyl)alkane. The strongly electron-withdrawing nature of the halogen substituents could influence the fragmentation pathway and potentially require optimization of reaction conditions.

Table 1: Examples of 1-Vinylpyrazole Synthesis via Fragmentation

| Precursor | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| 1,1-Bis(pyrazol-1-yl)ethane | p-Toluenesulfonic acid | ~200 | 1-Vinylpyrazole | Good | nih.gov |

| 2,2-Bis(3,5-dimethylpyrazol-1-yl)propane | Acid Catalyst | High | 1-Isopropenyl-3,5-dimethylpyrazole | - | nih.gov |

Dehydration of Hydroxyethylpyrazoles

A more conventional approach to forming the N-vinyl group is through the dehydration of a 1-(2-hydroxyethyl)pyrazole precursor. nih.gov This classical method for alkene synthesis involves the elimination of a water molecule from the alcohol functional group to generate the carbon-carbon double bond. The synthesis begins with the preparation of the requisite alcohol, 1-(2-hydroxyethyl)-3-bromo-5-chloropyrazole, which can be accomplished by reacting 3-bromo-5-chloropyrazole with ethylene (B1197577) oxide or 2-chloroethanol.

The subsequent dehydration step is typically promoted by strong acids, such as sulfuric acid, or by passing the alcohol vapor over a heated solid-phase catalyst like alumina. The conditions must be carefully controlled to prevent polymerization of the vinylpyrazole product or other side reactions. This method offers a targeted route to the vinyl group without the high temperatures associated with the fragmentation of bis(pyrazolyl)alkanes.

Table 2: General Scheme for Dehydration of Hydroxyethylpyrazoles

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. N-Hydroxyethylation | 3-Bromo-5-chloropyrazole, 2-Chloroethanol | Base (e.g., NaOH, K₂CO₃) | 1-(2-Hydroxyethyl)-3-bromo-5-chloropyrazole |

| 2. Dehydration | 1-(2-Hydroxyethyl)-3-bromo-5-chloropyrazole | Dehydrating agent (e.g., H₂SO₄, Al₂O₃), Heat | This compound |

Convergent and Divergent Synthesis of this compound

The synthesis of the target molecule can be approached through either divergent or convergent strategies. Divergent pathways begin with a simple pyrazole core that is sequentially functionalized, while convergent pathways assemble complex, pre-functionalized fragments in the final stages.

Sequential Halogenation and N-Vinylation Approaches

A divergent and highly practical route involves the stepwise modification of a pyrazole scaffold. This process would begin with the regioselective halogenation of a pyrazole precursor, followed by the introduction of the N-vinyl group.

Halogenation: Electrophilic halogenation of the pyrazole ring typically occurs preferentially at the C-4 position due to its higher electron density. researchgate.net To achieve the desired 3-bromo-5-chloro substitution pattern, a strategy must be employed to direct the halogens to these specific positions. This can involve using a pyrazole precursor where the C-4 position is already substituted with a blocking group that can be removed later, or by employing specific reaction conditions or N-directing groups that favor halogenation at C-3 and C-5. researchgate.net Sequential halogenation, for instance using N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, would be required to install the two different halogens.

N-Vinylation: Following the successful synthesis of 3-bromo-5-chloropyrazole, the vinyl group is introduced onto the ring nitrogen. A widely used and efficient method is the N-alkylation with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to form a stable 1-(2-haloethyl) intermediate. nih.govresearchgate.net This intermediate is then subjected to base-induced dehydrohalogenation to eliminate HX and form the vinyl group. This elimination step often proceeds in high yield (75-90%) under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the aqueous base and the organic substrate. nih.govosi.lv

Table 3: N-Vinylation via Dehydrochlorination of 1-(2-Chloroethyl)pyrazoles

| Substrate (Pyrazole) | Alkylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Pyrazole | 1,2-Dichloroethane | TEBAC¹ | Water, Base | 1-Vinylpyrazole | 80-90 | osi.lv |

| 3,4,5-Tribromopyrazole | 1,2-Dibromoethane | Triethylamine | Acetonitrile | 3,4,5-Tribromo-1-vinylpyrazole | 75 | nih.gov |

¹TEBAC: Benzyltriethylammonium chloride

Integration of Halogenation and Vinylation within Cycloaddition Frameworks

A more convergent approach seeks to integrate the installation of the halogen and vinyl functionalities within the primary ring-forming reaction. The core of pyrazole synthesis is the [3+2] cycloaddition reaction, typically between a 1,3-dicarbonyl compound (or an equivalent) and a hydrazine (B178648) derivative.

To synthesize this compound convergently, one could envision a reaction between a dihalogenated 1,3-dielectrophile and vinylhydrazine. However, vinylhydrazine is unstable, making this direct approach challenging.

Modern Methodological Advancements in Pyrazole Synthesis

Recent advances in organic synthesis have introduced powerful new tools for the construction of complex heterocyclic systems, with transition-metal catalysis being at the forefront.

Transition-Metal-Catalyzed Cycloaddition Reactions

Transition-metal catalysis has revolutionized pyrazole synthesis by enabling reactions to proceed with high regioselectivity and under mild conditions that are often unattainable with classical methods. nih.govresearchgate.net Catalysts based on copper, palladium, rhodium, gold, and ruthenium have been successfully employed in various pyrazole-forming transformations. beilstein-journals.orgorganic-chemistry.org

These methods offer several advantages:

Regiocontrol: Catalysts can precisely control the orientation of unsymmetrical reactants during cycloaddition, leading to a single pyrazole isomer where classical methods might produce a mixture.

Milder Conditions: Metal-catalyzed reactions often proceed at lower temperatures and with greater functional group tolerance, which is crucial when working with sensitive substrates like halogenated vinylpyrazoles.

Novel Pathways: Catalysis opens up new reaction pathways, such as domino C-N coupling/hydroamination reactions and oxidative cyclizations, that broaden the scope of accessible pyrazole structures. organic-chemistry.orgnih.gov

For the synthesis of this compound, a transition-metal-catalyzed [3+2] cycloaddition could be employed using halogenated alkynes and a diazo compound source, providing a highly controlled route to the dihalogenated pyrazole core prior to N-vinylation.

Table 4: Examples of Transition-Metal-Catalyzed Pyrazole Syntheses

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Copper(I) Iodide | Domino C-N Coupling/Hydroamination | Acetylenes, Diamines | High efficiency for N-heterocycles | nih.gov |

| Copper Catalyst | Sydnone-Alkyne Cycloaddition | Arylglycines, Alkynes | Robust, one-pot procedure | organic-chemistry.org |

| Rhodium(III) Catalyst | Benzannulation | Enaminones, Hydrazines, Alkynes | Multicomponent synthesis of complex pyrazoles | beilstein-journals.org |

| Gold(I) Catalyst | Tandem Aminofluorination | α,β-Alkynic Hydrazones | Synthesis of fluorinated pyrazoles | nih.gov |

Flow Chemistry Protocols for Halogenated Vinylpyrazoles

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. mdpi.commit.edu The synthesis of halogenated vinylpyrazoles can be significantly improved by adopting flow chemistry protocols, particularly for steps involving hazardous reagents or highly exothermic reactions.

While a specific continuous flow synthesis for this compound has not been extensively reported, the principles of flow chemistry can be applied to its multi-step synthesis. For instance, the diazotization of anilines, a common step in some pyrazole syntheses, can be performed safely in a flow reactor, minimizing the accumulation of unstable diazonium intermediates. nih.gov A modular flow setup could be envisioned where sequential reactions, such as cyclization, halogenation, and vinylation, are performed in a continuous manner. mit.edu

A representative flow chemistry approach for the synthesis of a substituted pyrazole, which could be adapted for halogenated vinylpyrazoles, is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.gov In a continuous flow setup, a stream of the diazo compound, generated in situ to enhance safety, can be mixed with a stream of a suitable halogenated alkyne in a heated reactor coil. mit.edu The precise temperature control and short residence times achievable in flow reactors can lead to high yields and selectivities. nih.gov

Below is an interactive data table illustrating typical parameters in a flow synthesis of a pyrazole derivative, which could be adapted for halogenated vinylpyrazoles.

| Parameter | Value | Significance |

|---|---|---|

| Reactant A Flow Rate | 0.5 mL/min | Controls stoichiometric ratio |

| Reactant B Flow Rate | 0.5 mL/min | Controls stoichiometric ratio |

| Reactor Temperature | 120 °C | Influences reaction rate and selectivity |

| Residence Time | 15 min | Determines reaction completion |

| Pressure | 10 bar | Allows for superheating of solvents |

| Solvent | Acetonitrile | Affects solubility and reaction kinetics |

| Yield | 85% | Demonstrates efficiency of the flow process |

Green Chemistry Approaches in Halogenated 1-Ethenyl-1H-pyrazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. nih.govmdpi.com For the synthesis of halogenated 1-ethenyl-1H-pyrazoles, green approaches can be implemented through the use of safer solvents, alternative energy sources, and catalytic methods. nih.govnih.gov

One of the prominent green chemistry techniques is the use of microwave irradiation to accelerate organic reactions. nih.govresearchgate.netdergipark.org.tr Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govdergipark.org.tr The synthesis of pyrazole derivatives from the condensation of hydrazines with β-dicarbonyl compounds can be efficiently carried out under solvent-free conditions using microwave irradiation, which aligns with the principles of green chemistry. nih.govresearchgate.net

For the synthesis of a halogenated vinylpyrazole, a potential green approach could involve the microwave-assisted dehydrohalogenation of a 1-(2-haloethyl)pyrazole precursor. nih.gov Another green strategy is the use of water as a solvent, which is environmentally benign. The N-alkylation of a pyrazole with dichloroethane followed by dehydrochlorination can be performed in water under phase transfer catalysis (PTC) conditions, offering a greener route to 1-vinylpyrazoles. mdpi.com

The following interactive data table summarizes key aspects of a microwave-assisted synthesis of a pyrazole derivative, highlighting the green chemistry benefits.

| Parameter | Value/Condition | Green Chemistry Advantage |

|---|---|---|

| Energy Source | Microwave Irradiation | Reduced energy consumption and reaction time |

| Solvent | Solvent-free or Water | Minimizes use of hazardous organic solvents |

| Catalyst | Basic Alumina | Heterogeneous catalyst, easy to separate and reuse |

| Reaction Time | 5-15 min | Significant reduction from hours in conventional methods |

| Yield | >90% | High efficiency and atom economy |

| Work-up | Simple filtration | Reduces waste generation |

Advanced Structural Characterization and Solid State Analysis of 3 Bromo 5 Chloro 1 Ethenyl 1h Pyrazole and Analogues

X-ray Crystallography of Halogenated 1-Ethenyl-1H-pyrazoles

Single-crystal X-ray diffraction provides the most definitive method for determining molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 3-Bromo-5-chloro-1-ethenyl-1H-pyrazole itself is not publicly available, analysis of closely related halogenated pyrazole (B372694) derivatives provides significant insight into the expected solid-state conformation and packing.

Studies on compounds such as Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate reveal key structural features that are likely to be shared with the target molecule. researchgate.net In these structures, the pyrazole ring is essentially planar. The presence of multiple halogen atoms (bromine and chlorine) significantly influences the electronic distribution and the potential for halogen bonding, a type of non-covalent interaction that can direct crystal packing. For instance, in the crystal structure of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the asymmetric unit contains two distinct molecules, with the dihedral angles between the pyrazole and adjacent aromatic rings being 30.0 (2)° and 22.3 (2)°. researchgate.net

Below is a table summarizing representative crystallographic data from a related halogenated pyrazole, illustrating the type of parameters obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrClN₃O₂ |

| Molecular Weight | 330.57 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.404 (2) |

| b (Å) | 10.024 (2) |

| c (Å) | 17.072 (3) |

| Volume (ų) | 1267.0 (4) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 298 |

Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. For molecules like this compound, advanced NMR techniques such as Dynamic NMR (DNMR) and spin-lattice (T1) relaxation studies can provide information beyond simple structural confirmation, revealing insights into molecular motion and dynamic processes. nih.gov

Dynamic NMR (DNMR) studies would be particularly useful for investigating the conformational dynamics of the 1-ethenyl group. Rotation around the N1-C(ethenyl) single bond may be hindered, leading to distinct conformers (e.g., s-trans vs. s-cis) that could potentially be observed at low temperatures. As the temperature is raised, the rate of interconversion between these conformers would increase, leading to coalescence of the NMR signals. Analysis of the spectra over a range of temperatures allows for the determination of the energy barrier to this rotation. nih.gov

| Proton | Expected Chemical Shift Range (ppm) | Illustrative T1 Relaxation Time (s) | Notes |

|---|---|---|---|

| Pyrazole H-4 | 6.5 - 7.5 | Longer (e.g., 3-5 s) | Part of the rigid aromatic core. |

| Ethenyl H (geminal to ring) | 7.0 - 8.0 | Intermediate (e.g., 2-4 s) | Experiences anisotropic motion; influenced by ring proximity. |

| Ethenyl H (cis to ring) | 5.0 - 6.0 | Shorter (e.g., 1.5-3 s) | More motional freedom compared to the ring proton. |

| Ethenyl H (trans to ring) | 5.5 - 6.5 | Shorter (e.g., 1.5-3 s) | Similar motional freedom to the cis proton. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its geometry and conformation. For this compound, these methods can be used to confirm the presence of functional groups and study the conformational preferences of the ethenyl substituent. derpharmachemica.com

The IR and Raman spectra would be dominated by vibrations of the pyrazole ring and the ethenyl group. Key expected vibrational modes include:

C-H stretching of the pyrazole ring and vinyl group, typically appearing above 3000 cm⁻¹.

C=C stretching of the vinyl group, a strong band usually found in the 1620-1650 cm⁻¹ region. The exact position can be sensitive to conjugation with the pyrazole ring.

Pyrazole ring stretching vibrations (C=N, C=C, C-N), which give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹.

In-plane and out-of-plane C-H bending modes for both the ring and vinyl group, occurring in the fingerprint region (below 1400 cm⁻¹).

C-Cl and C-Br stretching vibrations, which are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Conformational changes, such as the rotation of the ethenyl group, can cause subtle shifts in the vibrational frequencies or changes in the intensities of certain bands. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign specific spectral features to different conformers and estimate their relative populations. derpharmachemica.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (Aromatic/Vinyl) | 3150 - 3000 | Medium |

| C=C Stretch (Vinyl) | 1650 - 1620 | Medium-Strong |

| C=N/C=C Stretch (Pyrazole Ring) | 1600 - 1400 | Strong |

| C-H In-plane bend (Vinyl) | 1420 - 1290 | Medium |

| C-H Out-of-plane bend (Vinyl) | 1000 - 900 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

Investigations into Tautomeric and Conformational Preferences

Tautomerism: For pyrazoles, annular tautomerism is a common phenomenon, involving the migration of a proton between the two nitrogen atoms (N1 and N2). However, in this compound, the nitrogen at the N1 position is substituted with an ethenyl group. This substitution effectively "locks" the tautomeric form, and therefore, annular prototropic tautomerism is not a relevant process for this specific molecule. quickcompany.in

Conformational Preferences: The most significant structural variable for this molecule is its conformational preference, specifically the orientation of the 1-ethenyl group relative to the pyrazole ring. Rotation around the N1-C(vinyl) bond can lead to different conformers. The two most likely planar conformers are the s-trans (or E) and s-cis (or Z) forms.

In the s-trans conformation, the C=C double bond of the vinyl group is oriented away from the N2 atom of the pyrazole ring.

In the s-cis conformation, the C=C double bond is oriented towards the N2 atom.

The relative stability of these conformers is governed by a balance of steric and electronic effects. Steric hindrance between the vinyl group's terminal CH₂ and the substituent at the C5 position of the pyrazole ring (the chlorine atom) is a critical factor. It is generally observed in 1-vinylpyrazoles that a bulky substituent at the C5 position disfavors the s-cis conformation due to steric clash. nih.gov Therefore, it is highly probable that the s-trans conformer is the more stable and predominant form for this compound.

Computational chemistry methods, such as DFT, are invaluable for investigating these preferences. By calculating the relative energies of the different possible conformers, a theoretical prediction of the most stable geometry can be made. These theoretical findings can then be correlated with experimental data from NMR (e.g., through-space NOE effects) and vibrational spectroscopy to build a comprehensive picture of the molecule's preferred shape in solution and the gas phase. researchgate.net

Synthetic Utility and Applications in Organic Synthesis

Role as Versatile Building Blocks in Heterocyclic Chemistry

Pyrazoles are well-established as fundamental building blocks for the synthesis of a multitude of heterocyclic systems, owing to their applications in medicine, agriculture, and materials science. nih.gov The subject compound, 3-Bromo-5-chloro-1-ethenyl-1H-pyrazole, is particularly notable due to its dense functionalization. The halogen atoms at the 3- and 5-positions are key reactive handles; halogenation of the pyrazole (B372694) nucleus is often a critical first step for creating more elaborate derivatives. researchgate.net Specifically, 3-bromopyrazole is a recognized and important intermediate in the synthesis of various fine chemicals, including pesticides and pharmaceuticals. guidechem.com

The 1-ethenyl (vinyl) group adds another layer of synthetic versatility. Vinylpyrazoles are known to participate in various transformations, most notably cycloaddition reactions. researchgate.net For instance, 1-vinylpyrazoles can undergo [2+2] cycloaddition with reagents like tetracyanoethylene, leading to the formation of cyclobutyl-substituted pyrazoles. nih.gov This reactivity allows for the construction of novel carbocyclic and heterocyclic systems appended to the pyrazole core. The combination of the reactive vinyl group and the two halogen atoms makes this compound a trifunctional building block, capable of undergoing sequential or orthogonal reactions to build complex molecular diversity.

Table 1: Reactivity of Functional Moieties in this compound

| Functional Moiety | Type of Reaction | Potential Products |

|---|---|---|

| Pyrazole Core | Serves as a scaffold | Base for complex heterocycles |

| 1-Ethenyl Group | Cycloaddition ([2+2], [3+2], Diels-Alder), Polymerization, Halogenation | Fused heterocycles, polymers, functionalized side-chains |

| 3-Bromo Group | Cross-coupling (e.g., Suzuki, Sonogashira), Lithiation | Arylated/alkenylated pyrazoles, functionalized pyrazoles |

Precursors for the Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The pyrazole nucleus is a cornerstone in the synthesis of fused heterocyclic systems, with pyrazolo[1,5-a]pyrimidines being a prominent example. researchgate.netias.ac.in These fused systems are of significant interest due to their wide range of biological activities. nih.gov Traditional syntheses often involve the cyclization or condensation of 3-amino or 5-aminopyrazoles with various electrophiles and dicarbonyl compounds. nih.govnih.gov

While this compound does not possess the requisite amino group for these classical condensation pathways, its 1-ethenyl group provides an alternative and modern route to fused systems via cycloaddition reactions. The vinyl group can act as a dienophile or a dipolarophile. For example, the synthesis of pyrazolo[1,5-a]pyridines has been achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org In this context, the ethenyl group of the title compound can serve as the alkene component, reacting with a suitable 1,3-dipole to construct a new five-membered ring fused to the pyrazole. Furthermore, 1-vinylpyrazoles have been shown to participate as dienophiles in Diels-Alder reactions with dienes such as cyclohexa-1,3-diene, demonstrating their capability to form six-membered rings. nih.gov This reactivity opens a pathway to pyrazole-annulated systems that are not accessible through traditional condensation chemistry.

Development of Catalytic Ligands Incorporating Halogenated 1-Ethenylpyrazole Moieties

Pyrazoles have found applications in the field of catalysis, often serving as ligands for transition metals. nih.gov The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers, and substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalyst.

However, based on available research, the specific development and application of catalytic ligands derived from this compound or closely related halogenated 1-ethenylpyrazoles are not extensively documented. While the synthesis of such ligands is theoretically possible—for example, by using cross-coupling reactions to introduce phosphine or other coordinating groups at the 3- or 5-positions—this remains a largely unexplored area of research.

Formation of Complex Molecular Architectures via Advanced Coupling Strategies

The presence of two distinct halogen atoms on the pyrazole ring makes this compound an excellent substrate for advanced cross-coupling reactions, enabling the synthesis of highly complex and substituted pyrazoles. The differential reactivity of the C-Br and C-Cl bonds is a key feature; typically, the C-Br bond is more reactive and can be selectively functionalized under milder conditions than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

This selective reactivity allows for a stepwise approach to molecular construction. For instance, a Suzuki or Sonogashira coupling could be performed at the 3-position (bromine), followed by a second, more forcing coupling reaction at the 5-position (chlorine). The utility of halopyrazoles in such transformations is well-documented, with iodinated pyrazoles readily undergoing Suzuki-Miyaura reactions to form C-C bonds with arylboronic acids. nih.gov Furthermore, 3-bromopyrazoles can undergo halogen-metal exchange, typically with organolithium reagents, to generate a nucleophilic pyrazolide that can react with various electrophiles. nih.gov

The strategic use of these coupling reactions on the 3-bromo-5-chloropyrazole scaffold is fundamental to the synthesis of complex commercial products. Intermediates such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid are crucial building blocks for agrochemicals, highlighting the industrial relevance of this substitution pattern for constructing elaborate molecular architectures. chemicalbook.comresearchgate.net

Table 2: Applicable Coupling Strategies for this compound

| Named Reaction | Reacting Moiety | Reagent Example | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | 3-Bromo (preferentially), 5-Chloro | Arylboronic acid | 3-Aryl-5-chloro-1-ethenyl-1H-pyrazole |

| Sonogashira Coupling | 3-Bromo (preferentially), 5-Chloro | Terminal alkyne | 3-Alkynyl-5-chloro-1-ethenyl-1H-pyrazole |

| Heck Coupling | 3-Bromo (preferentially), 5-Chloro | Alkene | 3-Alkenyl-5-chloro-1-ethenyl-1H-pyrazole |

| Buchwald-Hartwig | 3-Bromo (preferentially), 5-Chloro | Amine | 3-Amino-5-chloro-1-ethenyl-1H-pyrazole |

Q & A

Q. Basic Quality Control

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min for >95% purity .

- NMR : Key signals include:

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .

How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Analysis

- Electronic Effects : The electron-withdrawing Cl and Br groups activate the pyrazole ring for electrophilic substitution but deactivate it for nucleophilic attacks .

- Selectivity in Coupling :

- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) reduce homo-coupling side reactions .

What strategies are employed to design biologically active derivatives of this compound?

Q. Advanced Drug Discovery

- Functionalization :

- Activity Screening :

- SAR Insights : Bulkier substituents at C1 reduce membrane permeability but enhance target specificity .

How can conflicting data on halogenated pyrazole stability be resolved?

Q. Data Contradiction Analysis

- Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition onset at 180–200°C for Br/Cl derivatives, but conflicting reports may arise from moisture sensitivity .

- Hydrolytic Degradation :

- Conflicting Yields : Optimize reaction stoichiometry (e.g., 1.2 eq. vinyl bromide) and exclude light to prevent radical side reactions .

What safety protocols are critical for handling this compound?

Q. Basic Laboratory Practice

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.